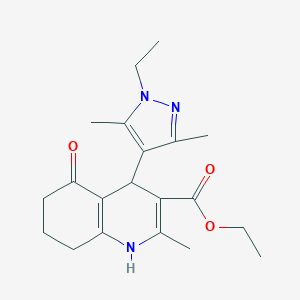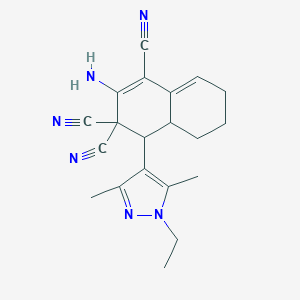
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound that is widely used in pharmaceuticals and agrochemicals. This compound is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Wirkmechanismus
The mechanism of action of Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the inhibition of certain enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting these enzymes, this compound may increase the levels of acetylcholine in the brain, which could improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been found to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and hepatitis C virus. Additionally, this compound has been found to have analgesic and anti-inflammatory effects, which could make it useful in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate in lab experiments is that it has a relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has been shown to have a variety of pharmacological effects, which could make it useful in a wide range of experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to design experiments that target specific pathways or receptors.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate. One area of interest is the development of analogs of this compound that have improved pharmacological properties, such as increased potency or selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of this compound, particularly in vivo, which could inform its potential use in clinical trials.
Synthesemethoden
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with methyl anthranilate in the presence of a Lewis acid catalyst to form 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid. This acid is then esterified with methanol and a dehydrating agent to form this compound. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects.
Eigenschaften
Molekularformel |
C19H17NO4 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-22-12-8-9-18(23-2)15(10-12)17-11-14(19(21)24-3)13-6-4-5-7-16(13)20-17/h4-11H,1-3H3 |
InChI-Schlüssel |
CMQUGJORRIQRJI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)

![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)

![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)



![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
